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molecular formula C9H6O4 B1357032 5-Hydroxybenzofuran-2-carboxylic acid CAS No. 56172-36-2

5-Hydroxybenzofuran-2-carboxylic acid

Cat. No. B1357032
M. Wt: 178.14 g/mol
InChI Key: SDFAGAYNULBGAX-UHFFFAOYSA-N
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Patent
US08399465B2

Procedure details

To a cooled (−78° C.) solution of 5-methoxy-benzofuran-2-carboxylic acid (5.0 g, 26.0 mmol) in DCM (100 mL) was added BBr3 (7.4 mL, 19.5 g, 78.0 mmol) and the reaction mixture was stirred (2 h). The reaction mixture was warmed (rt) and subsequently cooled (0° C.) and treated with saturated NH4Cl (100 mL). The resultant biphasic mixture was partitioned and the aqueous layer was extracted with EtOAc (3×100 mL), dried, filtered and concentrated in vacuo to afford the title compound (4.6 g, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([C:11]([OH:13])=[O:12])=[CH:8][C:7]=2[CH:14]=1.B(Br)(Br)Br.[NH4+].[Cl-]>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([C:11]([OH:13])=[O:12])=[CH:8][C:7]=2[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=CC2=C(C=C(O2)C(=O)O)C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.4 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred (2 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled (0° C.)
CUSTOM
Type
CUSTOM
Details
The resultant biphasic mixture was partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=CC2=C(C=C(O2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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